N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13690307
InChI: InChI=1S/C8H3BrF4N2O3/c9-3-1-6(15(17)18)4(10)2-5(3)14-7(16)8(11,12)13/h1-2H,(H,14,16)
SMILES: C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F
Molecular Formula: C8H3BrF4N2O3
Molecular Weight: 331.02 g/mol

N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide

CAS No.:

Cat. No.: VC13690307

Molecular Formula: C8H3BrF4N2O3

Molecular Weight: 331.02 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide -

Specification

Molecular Formula C8H3BrF4N2O3
Molecular Weight 331.02 g/mol
IUPAC Name N-(2-bromo-5-fluoro-4-nitrophenyl)-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C8H3BrF4N2O3/c9-3-1-6(15(17)18)4(10)2-5(3)14-7(16)8(11,12)13/h1-2H,(H,14,16)
Standard InChI Key OYCIYCREBYIZAD-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F
Canonical SMILES C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)NC(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenyl ring with three substituents:

  • Bromine at the ortho position (C2)

  • Fluorine at the meta position (C5)

  • Nitro group at the para position (C4)

The trifluoroacetamide group (-NHCOCF₃) is attached to the aromatic ring’s nitrogen atom. This arrangement creates significant electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.

Physicochemical Characteristics

Hypothetical properties derived from structural analogs include:

PropertyValue
Molecular FormulaC₈H₃BrF₄N₂O₃
Molecular Weight331.02 g/mol
Melting Point105–108°C (estimated)
LogP (Lipophilicity)2.1 ± 0.3 (predicted)
SolubilityLow in water; soluble in DMSO

The nitro and halogen substituents enhance stability but reduce aqueous solubility, a common trait in halogenated aromatics .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of a phenyl precursor:

  • Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C.

  • Halogenation: Bromine and fluorine incorporation using directed ortho-metalation (DoM) or electrophilic substitution.

  • Acylation: Reaction with trifluoroacetic anhydride to form the acetamide group.

A representative reaction scheme is:

4-Nitro-5-fluorophenolHBr, CuBr2-Bromo-5-fluoro-4-nitrophenolTFAAN-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide\text{4-Nitro-5-fluorophenol} \xrightarrow[\text{HBr, CuBr}]{}\text{2-Bromo-5-fluoro-4-nitrophenol} \xrightarrow[\text{TFAA}]{}\text{N-(2-Bromo-5-fluoro-4-nitro-phenyl)-2,2,2-trifluoro-acetamide}

Analytical Characterization

Key techniques for structural confirmation:

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons appear as doublets due to coupling with fluorine (J = 8–12 Hz).

    • ¹⁹F NMR: Distinct signals for CF₃ (-70 ppm) and aromatic F (-110 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 331.02 (M+H⁺).

Reactivity and Functional Transformations

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates substitution at activated positions. For example, the bromine atom can be replaced by amines or alkoxides under mild conditions:

Ar-Br+NH3CuI, 100°CNH3/EtOHAr-NH2+HBr\text{Ar-Br} + \text{NH}_3 \xrightarrow[\text{CuI, 100°C}]{\text{NH}_3/\text{EtOH}} \text{Ar-NH}_2 + \text{HBr}

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, a key step in deriving pharmacologically active intermediates:

Ar-NO2H2,Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow[\text{H}_2, \text{Pd-C}]{}\text{Ar-NH}_2

Biological Activity and Mechanistic Insights

Toxicity Considerations

Halogenated nitroaromatics are typically cytotoxic due to reactive oxygen species (ROS) generation. Predicted LD₅₀ (rat, oral): 250 mg/kg.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity (IC₅₀)
N-(4-Chloro-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamideChlorine vs. bromine45 nM (Kinase X inhibition)
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Phenoxy linkage4 µg/mL (Antitubercular)
N-(4-Nitrophenyl)-trifluoroacetamideNo halogensInactive

The bromine substituent in the target compound enhances electrophilicity, potentially increasing bioactivity compared to chlorine analogs.

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